2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . This compound has a molecular weight of 206.25 and is a solid in its physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyridazines can be synthesized from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple functional groups including a pyrazolo[3,4-d]pyridazine ring .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 206.25 . Other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antitumor Activity
Research involving the synthesis of closely related heterocyclic compounds, such as benzimidazoles with potential antitumor properties, highlights the ongoing efforts to develop new therapeutic agents. For instance, the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrated significant activity against various cancer cell lines, indicating the relevance of such compounds in cancer research (Abonía et al., 2011).
Methodologies for Heterocyclic Compound Synthesis
Innovative synthetic methods for imidazo-azines, involving flash vacuum thermolysis of tert-butylimines, have been explored, showcasing the chemical versatility and potential for generating diverse heterocyclic structures with significant biological activities (Justyna et al., 2017).
Antimicrobial Research
The development of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use represents another area of active research. These compounds are synthesized with the aim of discovering novel antimicrobial agents, indicative of the broader pharmacological potential of such heterocyclic compounds (Darwish et al., 2014).
Ligands for Receptor Complexes
Research into imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex further illustrates the pharmacological interest in heterocyclic compounds. These studies aim to identify new compounds that can modulate receptor activity, potentially leading to new treatments for neurological disorders (Weber et al., 2002).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their assessment for insecticidal and antibacterial potential indicate the application of such compounds in developing new agrochemicals and antimicrobial agents. This research demonstrates the wide-ranging applications of heterocyclic chemistry in addressing various biological challenges (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYUSKHGGEMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.